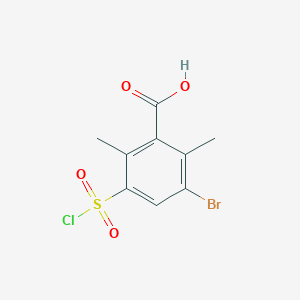
3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H8BrClO4S and its molecular weight is 327.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of sm cross-coupling reactions, it may participate in pathways involving carbon-carbon bond formation .
生物活性
3-Bromo-5-(chlorosulfonyl)-2,6-dimethylbenzoic acid is an organic compound characterized by its unique structural features, which include a bromine atom and a chlorosulfonyl group attached to a dimethyl-substituted benzoic acid framework. This compound has garnered interest in synthetic organic chemistry due to its potential biological activity and reactivity. However, comprehensive research on its specific biological effects remains limited.
Potential Biological Activities
While there is a lack of direct studies on the biological activity of this compound, insights can be inferred based on its structural components and related compounds. The presence of bromine and chlorosulfonyl groups suggests potential interactions with biological molecules, such as proteins and nucleic acids.
1. Electrophilic Nature
The chlorosulfonyl group is known for its electrophilic characteristics, which could allow the compound to interact with nucleophilic sites in biological macromolecules. This interaction may lead to modifications that could affect the function of these biomolecules.
2. Structural Comparisons
Research on similar benzoic acid derivatives indicates that compounds with halogen substitutions often exhibit various biological activities, including:
- Antimicrobial properties
- Antiproliferative effects on cancer cells
- Enzyme inhibition , particularly in metabolic pathways
For example, studies have shown that halogenated benzoic acids can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
Comparative Analysis with Similar Compounds
To understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-5-chloro-2,6-dimethylbenzoic acid | C₉H₈BrClO₂ | Lacks chlorosulfonyl group; simpler structure |
| 2-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | Different substitution pattern; no sulfonyl group |
| 4-Bromo-2-methylbenzoic acid | C₈H₈BrO₂ | Contains only one bromine; lacks sulfonyl group |
The unique combination of both bromine and chlorosulfonyl functionalities in this compound enhances its reactivity compared to other benzoic acid derivatives.
Case Studies and Research Findings
Although specific studies directly evaluating the biological activity of this compound are scarce, related research provides valuable insights:
- Protein Degradation Systems : Research on benzoic acid derivatives has indicated their role in promoting the activity of protein degradation systems like the ubiquitin-proteasome pathway and autophagy . Such findings suggest that this compound may similarly influence these pathways.
- Cytotoxicity Studies : Investigations into structurally similar compounds have explored their cytotoxic effects across various cancer cell lines. For instance, certain halogenated benzoic acids have shown significant antiproliferative effects without notable cytotoxicity in normal cells .
Future Research Directions
Given the current knowledge gaps regarding the biological activity of this compound, several avenues for future research can be proposed:
- In Vitro Studies : Conducting cell-based assays to evaluate the cytotoxicity and enzyme inhibition potential of this compound across various cancer cell lines.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological molecules could elucidate its potential therapeutic applications.
- Synthesis and Modification : Exploring synthetic routes that modify the existing structure could yield derivatives with enhanced biological activities.
特性
IUPAC Name |
3-bromo-5-chlorosulfonyl-2,6-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-4-6(10)3-7(16(11,14)15)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLYPUURWDPSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














